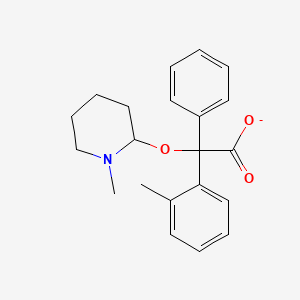
N-Methylpiperidinyl-2-methylbenzilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylpiperidinyl-2-methylbenzilate is a chemical compound with the molecular formula C21H25NO3 and a molecular weight of 339.43 g/mol . It is primarily used in research settings and is known for its unique chemical properties.
Preparation Methods
The synthesis of N-Methylpiperidinyl-2-methylbenzilate involves several steps. One common method includes the reaction of benzilic acid with N-methylpiperidine under specific conditions. The reaction typically requires a solvent such as dichloromethane or ethyl acetate and is carried out at a controlled temperature . Industrial production methods may involve more advanced techniques to ensure purity and yield.
Chemical Reactions Analysis
N-Methylpiperidinyl-2-methylbenzilate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-Methylpiperidinyl-2-methylbenzilate has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: Researchers use it to study its effects on biological systems, particularly its interaction with certain enzymes and receptors.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Methylpiperidinyl-2-methylbenzilate involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the context of its use, but it often affects cellular signaling and metabolic processes .
Comparison with Similar Compounds
N-Methylpiperidinyl-2-methylbenzilate can be compared to other similar compounds, such as:
Benzilic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Piperidine derivatives: These compounds have a piperidine ring and exhibit similar reactivity but may have different functional groups attached.
This compound is unique due to its specific combination of a benzilate moiety and a methylpiperidine group, which imparts distinct properties and applications.
Properties
Molecular Formula |
C21H24NO3- |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-(2-methylphenyl)-2-(1-methylpiperidin-2-yl)oxy-2-phenylacetate |
InChI |
InChI=1S/C21H25NO3/c1-16-10-6-7-13-18(16)21(20(23)24,17-11-4-3-5-12-17)25-19-14-8-9-15-22(19)2/h3-7,10-13,19H,8-9,14-15H2,1-2H3,(H,23,24)/p-1 |
InChI Key |
SSDWPUFYQALBIE-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)(C(=O)[O-])OC3CCCCN3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















